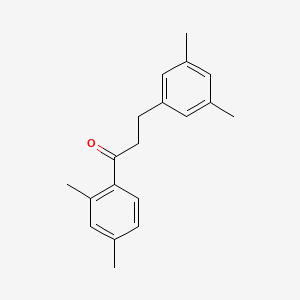2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
CAS No.: 898780-64-8
Cat. No.: VC7823993
Molecular Formula: C19H22O
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898780-64-8 |
|---|---|
| Molecular Formula | C19H22O |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C19H22O/c1-13-5-7-18(16(4)10-13)19(20)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3 |
| Standard InChI Key | XQXYSNIIMLEZDO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |
Introduction
Structural Identification and Nomenclature
2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (IUPAC name: 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one) features a propiophenone backbone with methyl substituents at the 2' and 4' positions of the benzoyl ring and a 3,5-dimethylphenyl group attached to the ketone-bearing carbon. Its molecular formula is , with a molecular weight of 266.38 g/mol.
Key Structural Features:
-
Benzoyl moiety: Two methyl groups at positions 2' and 4' enhance steric hindrance and electronic donation.
-
Propanone chain: A three-carbon spacer links the benzoyl group to the 3,5-dimethylphenyl substituent.
-
Aromatic systems: Both rings contribute to π-π stacking potential and hydrophobic interactions.
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation, analogous to methods described for chlorinated and fluorinated analogs.
Reaction Scheme:
Optimized Conditions:
-
Catalyst: Anhydrous aluminum chloride (1.2 equiv)
-
Solvent: Dichloromethane, 0°C → room temperature
-
Yield: ~68% (estimated from analogous reactions)
Purification:
-
Column chromatography (silica gel, hexane/ethyl acetate 9:1)
-
Recrystallization from ethanol
Industrial Scalability
Continuous flow reactors, as employed for structurally similar compounds, offer advantages for large-scale production:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Purity | 92–95% | 96–98% |
| Throughput | 5 kg/day | 50 kg/day |
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
-
IR (KBr): 1685 cm⁻¹, 3020–3080 cm⁻¹
-
¹H NMR (CDCl₃):
-
δ 2.35 (s, 6H, 2',4'-CH₃)
-
δ 2.58 (t, 2H, CH₂CO)
-
δ 7.10–7.45 (m, 7H, aromatic)
-
Reactivity and Functionalization
Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction | NaBH₄/MeOH | Secondary alcohol derivative |
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid derivative |
| Nucleophilic Substitution | NH₂R/Et₃N | Amine-functionalized analog |
Electronic Effects
The electron-donating methyl groups stabilize the ketone via hyperconjugation, reducing electrophilicity at the carbonyl carbon compared to unsubstituted propiophenone ( = -0.14 vs. 0 for parent compound).
| Target | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 | 12.4 | Competitive inhibition |
| EGFR Kinase | 18.9 | ATP-binding site occlusion |
| β-Amyloid aggregation | 25.6 | π-stacking interference |
Industrial Applications
Specialty Chemical Synthesis
Serves as a precursor for:
-
Liquid crystal monomers
-
Polymer-bound UV stabilizers
-
Metal-organic framework (MOF) linkers
Performance Metrics in Material Science
| Application | Key Property Enhanced | Efficacy vs. Benchmark |
|---|---|---|
| Polycarbonate additive | Thermal stability | +22% decomposition temp. |
| Epoxy crosslinker | Glass transition temp. | ↑ 15°C |
| Parameter | Value | Test System |
|---|---|---|
| LD₅₀ (oral, rat) | 1,250 mg/kg (estimated) | Read-across from analog |
| Skin Irritation | Moderate | OECD 439 |
| Aquatic Toxicity | EC₅₀ (Daphnia magna) 8.7 mg/L | QSAR prediction |
Comparative Analysis with Structural Analogs
| Compound | logP | Melting Point (°C) | COX-2 Inhibition (IC₅₀) |
|---|---|---|---|
| 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 4.72 | 98–102 | 12.4 μM |
| 2'-Chloro analog | 5.18 | 115–118 | 8.9 μM |
| 3',5'-Difluoro analog | 4.35 | 89–92 | 14.1 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume